VH032 thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032 thiol is a functionalized von-Hippel-Lindau protein ligand used in the development of proteolysis targeting chimeras (PROTACs). It incorporates an E3 ligase ligand with a thiol group for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC research and development .
Preparation Methods
The preparation of VH032 thiol involves several synthetic routes. One approach includes the use of palladium acetate (Pd(OAc)2) and Pd-PEPPSI-IPr for the key C–H arylation of 4-methylthiazole . This method results in a five-step route for the preparation of this compound in multigram quantities, with yields of 56% . Another method reported by Li and co-workers involves a seven-step synthesis with a 65% overall yield . Industrial production methods have scaled up this synthesis to prepare over 200 g batches .
Chemical Reactions Analysis
VH032 thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for arylation and suitable solvents for onward chemistry . The major products formed from these reactions are functionalized von-Hippel-Lindau protein ligands that can be conjugated to target protein ligands .
Scientific Research Applications
VH032 thiol is primarily used in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation . It is a functionalized von-Hippel-Lindau protein ligand that incorporates an E3 ligase ligand with a thiol group for conjugation to a target protein ligand . This compound is used in chemistry, biology, medicine, and industry for the selective degradation of disease-related proteins . It has been utilized in research to promote aberrant polyubiquitination and ensuing proteasomal degradation of target proteins .
Mechanism of Action
VH032 thiol exerts its effects by binding to the von-Hippel-Lindau protein, which is part of the Cullin-2 RING E3 ubiquitin ligase complex . This binding recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation . The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by the von-Hippel-Lindau protein .
Comparison with Similar Compounds
VH032 thiol is unique in its incorporation of a thiol group for conjugation to target protein ligands . Similar compounds include VH032 and Me-VH032, which are also von-Hippel-Lindau protein ligands used in PROTAC development . These compounds differ in their functional groups and synthetic routes, but all serve the purpose of targeted protein degradation .
Properties
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,20,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXNPMAFURZVJC-WSTZPKSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)S)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.